

# Performance of NiSi Contacts on Different Silicon Orientations: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel;silicon

Cat. No.: B084514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The performance of nickel silicide (NiSi) contacts, a critical component in modern semiconductor devices, is significantly influenced by the crystallographic orientation of the silicon substrate. This guide provides an objective comparison of NiSi contact performance on (100), (110), and (111) oriented silicon, supported by experimental findings. Understanding these differences is crucial for optimizing device performance and reliability.

## Data Presentation: Quantitative Performance Metrics

While a direct comparative study providing a complete set of electrical parameters for NiSi on all three major silicon orientations under identical process conditions is not readily available in the reviewed literature, the following table summarizes typical values and key observations gleaned from various experimental studies. It is important to note that these values can be influenced by specific process parameters such as annealing temperature, nickel thickness, and doping concentration.

| Parameter                                        | Si(100)                                                | Si(110)                                                                                    | Si(111)                                                                                                                                             | Notes                                                                                                                                                                                                                                    |
|--------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dominant NiSi Phase Formation Temperature        | ~350-700 °C                                            | Not explicitly detailed for NiSi, but NiSi <sub>2</sub> formation is noted.                | NiSi forms at higher temperatures (~700 °C in SiNWs), with NiSi <sub>2</sub> forming at lower temperatures (~450 °C in SiNWs). <sup>[1][2][3]</sup> | The formation of the desired low-resistivity NiSi phase is highly dependent on the annealing temperature and silicon orientation. In silicon nanowires (SiNWs), different orientations favor the formation of different silicide phases. |
| Typical NiSi Sheet Resistance (R <sub>sh</sub> ) | Subject to thermal stability; can degrade above 500°C. | -                                                                                          | -                                                                                                                                                   | Lower sheet resistance is desirable. Thermal stability on Si(100) can be a concern, leading to an increase in sheet resistance at elevated temperatures.                                                                                 |
| Specific Contact Resistivity (ρ <sub>c</sub> )   | -                                                      | Best symmetry for electron and hole currents in NiSi <sub>2</sub> contacts. <sup>[4]</sup> | -                                                                                                                                                   | Lower specific contact resistivity is critical for high-performance devices. NiSi <sub>2</sub> has been shown to have a lower                                                                                                            |

specific contact resistivity than NiSi in some cases.<sup>[5]</sup> The interface orientation plays a significant role.<sup>[6]</sup>

---

The lattice match between the silicide and silicon substrate influences the phase formation and the quality of the interface.

|                        |                                                                                              |                                                                 |                                                                       |                                                                                                                                 |
|------------------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Epitaxial Relationship | Epitaxial formation of NiSi <sub>2</sub> is reported with thin Ni films. <sup>[3]</sup>      | NiSi <sub>2</sub> is well-matched with (110) Si. <sup>[2]</sup> | NiSi <sub>2</sub> forms epitaxially on (111) Si. <sup>[1][2][3]</sup> |                                                                                                                                 |
| Induced Stress/Strain  | Asymmetric strain fields can be induced by different NiSi grain orientations. <sup>[7]</sup> | -                                                               | -                                                                     | The orientation of NiSi grains can create significant stress in the silicon channel, affecting carrier mobility. <sup>[7]</sup> |

Note: The data presented is a synthesis of findings from multiple sources, primarily focusing on silicon nanowires, which may exhibit different behavior compared to bulk silicon wafers. A direct, comprehensive comparison on bulk wafers is a subject for further investigation.

## Experimental Protocols

The following sections detail generalized experimental protocols for the fabrication and characterization of NiSi contacts on different silicon orientations, based on methodologies reported in the literature.

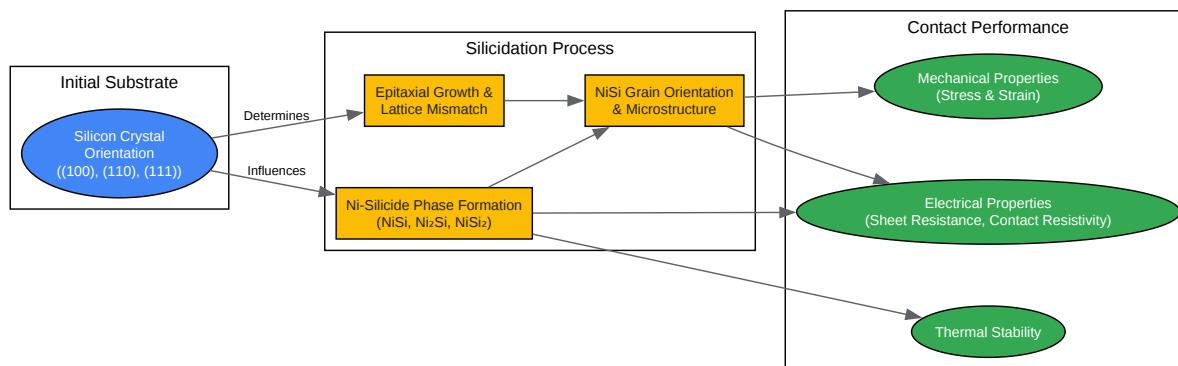
## NiSi Contact Fabrication

A typical process for forming NiSi contacts on silicon substrates involves the following steps:

- Substrate Preparation:
  - Start with single-crystal p-type or n-type silicon wafers with (100), (110), or (111) orientation.
  - Standard cleaning procedures are performed, such as the RCA clean, to remove organic and inorganic contaminants.
  - A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer immediately before loading into the deposition system.
- Nickel Deposition:
  - A thin film of nickel is deposited on the cleaned silicon surface. Common deposition techniques include:
    - Sputtering: DC magnetron sputtering is a widely used method.
    - Evaporation: E-beam evaporation in an ultra-high vacuum (UHV) system provides high-purity films.
  - The thickness of the deposited nickel layer is a critical parameter that influences the final thickness of the NiSi film.
- Silicidation Annealing:
  - The nickel-coated silicon wafer is subjected to a rapid thermal annealing (RTA) process in a nitrogen (N<sub>2</sub>) or forming gas (N<sub>2</sub>/H<sub>2</sub>) ambient to prevent oxidation.
  - A one-step or two-step annealing process can be used:
    - One-step anneal: The wafer is heated to a temperature in the range of 350-700°C to form the NiSi phase.

- Two-step anneal:
  1. A low-temperature anneal (e.g., ~300°C) is performed to form a nickel-rich silicide phase (e.g., Ni<sub>2</sub>Si).
  2. A selective wet etch is used to remove the unreacted nickel.
  3. A second, higher-temperature anneal (e.g., ~450-600°C) is performed to convert the nickel-rich silicide to the desired low-resistivity NiSi phase.

## Characterization of NiSi Contacts

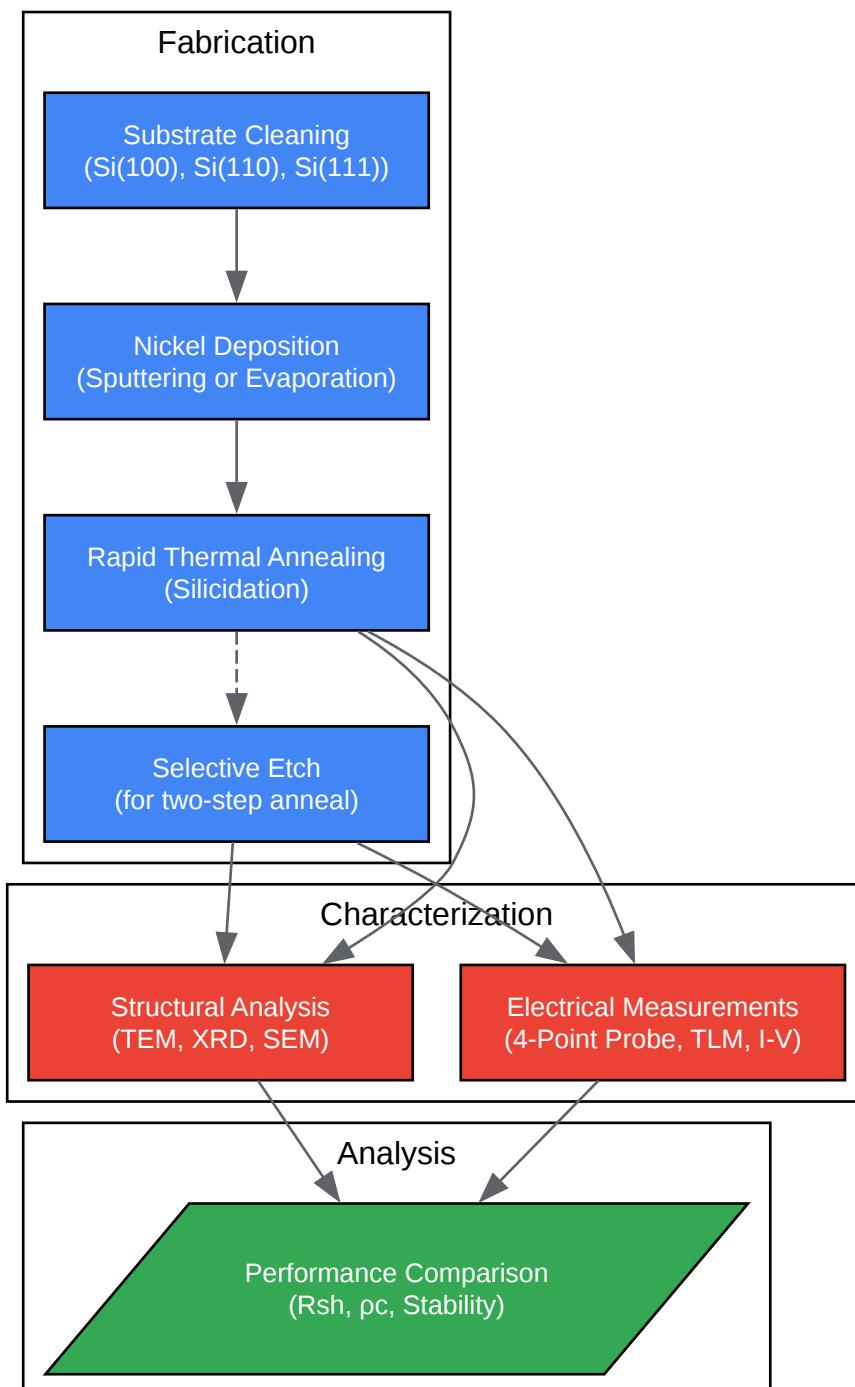

The structural and electrical properties of the formed NiSi contacts are characterized using various techniques:

- Structural Characterization:
  - Transmission Electron Microscopy (TEM): To analyze the microstructure, thickness, and interface quality of the NiSi film. High-resolution TEM (HRTEM) can be used to study the epitaxial relationship between the NiSi and the silicon substrate.
  - X-Ray Diffraction (XRD): To identify the crystalline phases of the nickel silicide present in the film.
  - Scanning Electron Microscopy (SEM): To examine the surface morphology of the silicide film.
- Electrical Characterization:
  - Four-Point Probe: To measure the sheet resistance (R<sub>sh</sub>) of the NiSi film.
  - Transmission Line Method (TLM): To determine the specific contact resistivity (pc) of the NiSi-silicon contact. This involves patterning a series of contacts with varying distances on the silicon substrate.
  - Current-Voltage (I-V) Measurements: To characterize the electrical behavior of the contacts and determine parameters like the Schottky barrier height.

## Visualizations

### Logical Relationship between Silicon Orientation and NiSi Performance

The following diagram illustrates the key factors influenced by the initial silicon crystal orientation, which ultimately determine the performance of the NiSi contacts.




[Click to download full resolution via product page](#)

Caption: Influence of Si orientation on NiSi contact performance.

### Experimental Workflow for NiSi Contact Evaluation

The following diagram outlines a typical experimental workflow for the fabrication and characterization of NiSi contacts on different silicon orientations.

[Click to download full resolution via product page](#)

Caption: Workflow for NiSi contact fabrication and analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Performance of NiSi Contacts on Different Silicon Orientations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084514#performance-of-nisi-contacts-on-different-silicon-orientations>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)